Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-
Overview
Description
Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine derivatives often involves multicomponent reactions. One common method includes the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for thieno[3,2-b]pyridine derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities such as anticancer, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- include other thienopyridine derivatives such as:
- Thieno[2,3-b]pyridine
- Thieno[3,4-b]pyridine
- Thieno[3,2-d]pyrimidine
Uniqueness
What sets thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- apart is its trifluoromethyl group, which imparts unique physicochemical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it particularly valuable in medicinal chemistry and agrochemical applications .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-5-4-14-6-2-3-7(9(10,11)12)13-8(5)6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVBOMGPNBRAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220111 | |
Record name | Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283721-01-6 | |
Record name | Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283721-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.